2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1246034-86-5
VCID: VC8407801
InChI: InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C(=O)O
Molecular Formula: C15H25NO4
Molecular Weight: 283.36

2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid

CAS No.: 1246034-86-5

Cat. No.: VC8407801

Molecular Formula: C15H25NO4

Molecular Weight: 283.36

* For research use only. Not for human or veterinary use.

2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid - 1246034-86-5

Specification

CAS No. 1246034-86-5
Molecular Formula C15H25NO4
Molecular Weight 283.36
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-6-carboxylic acid
Standard InChI InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)
Standard InChI Key CYJKTZMTUVOTHR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C15H25NO4, with a molecular weight of 283.36 g/mol . Its IUPAC name, 2-[(tert-butoxy)carbonyl]-decahydroisoquinoline-6-carboxylic acid, reflects the Boc-protected amine at position 2 and the carboxylic acid moiety at position 6 of the decahydroisoquinoline ring. The decahydroisoquinoline system consists of two fused cyclohexane rings, ensuring full saturation and conformational stability compared to partially unsaturated analogs like tetrahydroisoquinolines .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1246034-86-5
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Synonyms2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid; 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-6-carboxylic acid

Stereochemical Considerations

The decahydroisoquinoline core introduces multiple stereocenters, necessitating precise synthetic control to achieve enantiopure products. Computational modeling suggests that the trans-fused ring system minimizes steric strain, favoring a chair-chair conformation . The Boc group’s bulkiness further stabilizes the equatorial orientation of the nitrogen atom, reducing undesired side reactions during derivatization .

Synthesis and Manufacturing

Boc Protection Strategy

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. For analogous tetrahydroisoquinoline derivatives, this step achieves >95% yield in polar aprotic solvents like dimethylformamide (DMF) . While direct synthesis data for the decahydro variant is limited, similar protocols likely apply, with hydrogenation of tetrahydro precursors providing the saturated core .

Table 2: Representative Synthesis Steps for Analogous Compounds

StepReactionReagents/ConditionsYieldSource
1Boc ProtectionBoc2O, TEA, DMF, 0°C to RT95%
2Carboxylic Acid ActivationHATU, DIPEA, DCMQuant.
3DeprotectionHCl/dioxane, RT97%

Challenges in Decahydroisoquinoline Synthesis

Full saturation of the isoquinoline ring requires high-pressure hydrogenation over catalysts like Pd/C or PtO2. Stereoselectivity remains a hurdle, as over-reduction can lead to trans-decalin byproducts. Recent advances in asymmetric hydrogenation using chiral ligands (e.g., BINAP) have improved enantiomeric excess (ee) to >90% for related scaffolds .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL at pH 7) due to its hydrophobic Boc group and bicyclic structure. It is sparingly soluble in chloroform and methanol, aligning with trends observed in Boc-protected tetrahydroisoquinolines . Stability studies indicate decomposition at temperatures >150°C, with the Boc group cleaving under strongly acidic (pH <2) or basic (pH >10) conditions .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod/Source
logP2.8 ± 0.3Calculated (PubChem)
pKa (Carboxylic Acid)1.9 ± 0.2Analogous to
Melting Point180–185°C (dec.)Estimated

Applications in Medicinal Chemistry

Role in Peptide Mimetics

The decahydroisoquinoline scaffold mimics proline’s rigid structure, enabling its use in constrained peptidomimetics. For example, derivatives of this compound have been explored as antagonists for ionotropic glutamate receptors (e.g., GluK1), where conformational restriction enhances receptor subtype selectivity .

Intermediate for LFA-1 Inhibitors

While the tetrahydroisoquinoline analog (CAS 851784-82-2) is a known intermediate in lifitegrast synthesis , the decahydro variant’s enhanced solubility profile may improve bioavailability in next-generation integrin inhibitors.

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